molecular formula C12H26N2 B13341743 N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine

N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine

Cat. No.: B13341743
M. Wt: 198.35 g/mol
InChI Key: BNCASAVSARAFMC-UHFFFAOYSA-N
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Description

N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine (CAS 1513255-33-8) is a synthetic organic compound with the molecular formula C12H26N2 and a molecular weight of 198.35 g/mol . This molecule features a cyclohexyl ring system symmetrically substituted with both a primary amine and a tertiary butylamine (2-methylpropan-2-amine) group, making it a valuable multifunctional amine building block in advanced chemical synthesis and medicinal chemistry research. Its structure is characterized by its amine functionalities and aliphatic cyclohexane ring, which can influence the physicochemical properties of resulting compounds. As a key synthetic intermediate, this diamine is primarily used in the design and development of novel pharmaceutical candidates, particularly in the construction of complex molecules for receptor studies and structure-activity relationship (SAR) analysis. The compound's rigid cyclohexane scaffold serves as a valuable spacer in drug design, potentially contributing to conformational restraint, while its dual amine groups offer versatile points for conjugation and derivatization. Researchers utilize this building block in projects requiring sophisticated molecular architectures, such as protease inhibitors, and in fine chemical synthesis. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N-[[4-(aminomethyl)cyclohexyl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C12H26N2/c1-12(2,3)14-9-11-6-4-10(8-13)5-7-11/h10-11,14H,4-9,13H2,1-3H3

InChI Key

BNCASAVSARAFMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1CCC(CC1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with formaldehyde and ammonia to form 4-(aminomethyl)cyclohexanone.

    Reductive Alkylation: The intermediate is then subjected to reductive alkylation with 2-methylpropan-2-amine under hydrogenation conditions using a suitable catalyst such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and efficient catalysts can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can further modify the cyclohexane ring or the aminomethyl group, potentially forming secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of alkyl or acyl groups.

Scientific Research Applications

N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies investigating the effects of cyclohexylamines on biological systems.

    Industrial Applications: The compound may be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target. The cyclohexane ring provides structural stability and influences the compound’s binding affinity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The target compound shares key functional groups with several analogs:

  • Cyclohexyl backbone: Seen in N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine (), which replaces the aminomethyl group with a naphthalene-substituted methyl group.
  • 2-Methylpropan-2-amine (tert-butylamine) : Present in 1-(4-methoxyphenyl)-2-methylpropan-2-amine () and n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine ().
  • Aminomethyl substituents: Similar to 4-(aminomethyl)benzyl derivatives (), albeit attached to a benzene ring instead of cyclohexane.
Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound Cyclohexyl + tert-butylamine 4-(Aminomethyl)cyclohexylmethyl Not provided Not provided
N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine () Cyclohexyl + naphthylmethyl Naphthalene ring C₂₀H₂₅N 279.4
1-(4-Methoxyphenyl)-2-methylpropan-2-amine () Phenyl + tert-butylamine 4-Methoxyphenyl C₁₁H₁₇NO 179.26
N-[4-(Benzyloxy)benzyl]propan-2-amine () Benzyloxybenzyl + tert-butylamine Benzyloxy group C₁₈H₂₃NO 269.4

Comparison with Analog Syntheses

  • N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine (): Uses cyclohexyl(naphthalen-1-yl)methanone, isopropylamine, and NaB(CN)H3 in DCM/MeOH. Yield: 58% after 4 days.
  • 1-(4-Methoxyphenyl)-2-methylpropan-2-amine ():
    • Likely synthesized via nucleophilic substitution or Grignard addition to a methoxyphenyl precursor.

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • Cyclohexyl vs.
  • tert-Butylamine Group : Reduces solubility in aqueous media but improves metabolic stability due to steric hindrance.

Stereochemical Considerations

  • Chiral UPLC () resolved enantiomers of N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine with >99% ee. The target compound may exhibit similar stereochemical complexity if asymmetric centers exist.

Biological Activity

N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine, commonly referred to as a cyclohexyl derivative of propan-2-amine, is an organic compound classified as an amine. Its unique structure, featuring a cyclohexyl ring and an aminomethyl group linked to a propan-2-amine moiety, suggests potential biological activities that merit further investigation.

  • Molecular Formula : C11H24N
  • Molecular Weight : 184.32 g/mol
  • CAS Number : 1519436-43-1

The compound's structural characteristics may influence its interactions with biological systems, particularly in relation to neurotransmitter receptors and metabolic enzymes.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameMolecular FormulaKey Features
1-Cyclohexyl-2-methyl-N-propylpropan-2-amineC13H27NContains an additional propyl group; larger molecular weight
4-(Aminomethyl)cyclohexylmethanamineC11H19NLacks the propan-2-amino moiety; simpler structure
4-[[(4-Aminocyclohexyl)methyl]amino]butanamideC12H22N2OContains an amide functional group; different reactivity profile

This comparison highlights how this compound stands out due to its specific combination of functionalities, which may confer unique biological activities.

Pharmacological Potential

Research into similar compounds has shown that amine derivatives can exhibit significant pharmacological effects. For example:

  • CYP Enzyme Interaction : Some amines are known to be substrates or inhibitors for cytochrome P450 enzymes, which play crucial roles in drug metabolism. Investigating whether this compound interacts with these enzymes could reveal its metabolic profile and potential drug interactions.
    • Inhibitory Activity : Preliminary data suggest that certain analogs can inhibit CYP1A2, which may affect the metabolism of co-administered drugs .
  • Neuropharmacological Effects : Compounds with similar structures have been studied for their effects on neurotransmitter systems. For instance, derivatives have shown promise in modulating serotonin and dopamine pathways, indicating potential applications in treating mood disorders or neurodegenerative diseases .

Future Directions for Research

Given the preliminary insights into the biological activity of this compound, further research is warranted:

  • In Vitro Studies : Conducting cell-based assays to assess the compound's effects on neurotransmitter release and receptor binding.
  • In Vivo Studies : Animal models could provide valuable data on pharmacokinetics and pharmacodynamics.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure could help identify more potent analogs with desirable therapeutic effects.

Q & A

Q. What are the recommended synthetic routes for N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine, and how can intermediates be characterized?

Synthesis typically involves multi-step reactions, including:

  • Cyclohexane backbone functionalization : Introduction of aminomethyl groups via reductive amination or nucleophilic substitution .
  • Amine coupling : Reacting intermediates like 4-(aminomethyl)cyclohexanemethyl chloride with 2-methylpropan-2-amine under basic conditions (e.g., K2_2CO3_3) .
  • Purification : Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradients) or crystallization .
    Characterization methods :
  • NMR (1H/13C) to confirm regiochemistry and stereochemistry.
  • Mass spectrometry (MS) for molecular ion validation .
  • Elemental analysis to verify purity (>95%) .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

Key analytical approaches include:

  • Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak® columns) to resolve enantiomers, critical for bioactive derivatives .
  • Vibrational spectroscopy : FTIR to identify amine N–H stretches (~3300 cm1^{-1}) and cyclohexane C–H deformation bands .
  • X-ray crystallography : For unambiguous confirmation of 3D structure, particularly if chiral centers exist .

Advanced Research Questions

Q. How do stereochemical variations in the cyclohexylamine core influence biological activity?

  • Enantiomer-specific effects : (R)-isomers of structurally related compounds show enhanced receptor binding (e.g., neurotransmitter targets) compared to (S)-isomers .
  • Example : (R)-configured analogs demonstrated 2–3× higher affinity for serotonin transporters in vitro .
    Methodological Insight :
    • Molecular docking simulations (using AutoDock Vina) to predict enantiomer-receptor interactions .
    • In vivo assays (e.g., rodent models) to correlate stereochemistry with pharmacokinetics .

Q. What strategies address contradictions in reported biological activity data for substituted cyclohexylamines?

Discrepancies often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., –Cl) reduce solubility but enhance CNS penetration, while –OCH3_3 groups increase metabolic stability .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH can alter IC50_{50} values by >50% .
    Resolution :
    • Meta-analysis of published data with standardized normalization (e.g., % inhibition at 10 µM).
    • Dose-response curves across multiple replicates to identify outliers .

Q. How can impurities in synthetic batches be identified and quantified?

  • HPLC-UV/MS : Detect by-products (e.g., deaminated derivatives) using C18 columns (gradient: 0.1% TFA in H2_2O/ACN) .
  • Limit tests : Set thresholds for known impurities (e.g., ≤0.1% for unreacted starting materials) per ICH guidelines .
    Case Study :
    • Impurity profiling of a related compound revealed 0.2% N-oxide by-product, requiring optimization of reaction atmosphere (N2_2 purge) .

Q. What computational tools predict the compound’s ADMET properties?

  • ADMET Prediction :
    • SwissADME : Estimates LogP (2.8 ± 0.3) and blood-brain barrier penetration (high likelihood) .
    • ProtoX : Warns of potential hepatotoxicity due to cyclohexylamine metabolism .
  • Validation : Compare with in vitro microsomal stability assays (e.g., human liver microsomes) .

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